3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid
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Overview
Description
3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of propanoic acid and contains a chloro-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 3-chloro-4-methylaniline with a suitable acylating agent. One common method is the reaction of 3-chloro-4-methylaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: An isocyanate derivative used in the synthesis of urea compounds.
3-Chloro-4-methylphenylboronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.
Uniqueness
3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a chloro-substituted aniline moiety with a propanoic acid backbone sets it apart from other similar compounds.
Properties
IUPAC Name |
3-(3-chloro-4-methylanilino)-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6-2-3-7(4-8(6)11)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKUCIWNZGJPRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586146 |
Source
|
Record name | 3-(3-Chloro-4-methylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73877-03-9 |
Source
|
Record name | 3-(3-Chloro-4-methylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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